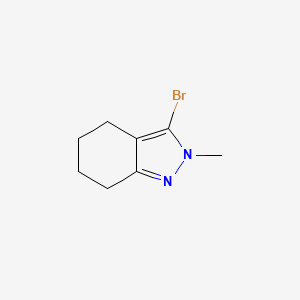

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole

Description

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a bicyclic heterocyclic compound featuring a partially saturated indazole core with bromine at position 3 and a methyl group at position 2. Characterization typically involves IR, NMR (¹H and ¹³C), GC-MS, and X-ray crystallography for structural confirmation .

Properties

IUPAC Name |

3-bromo-2-methyl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUBANAECGFEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043919-67-0 | |

| Record name | 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves the bromination of 2-methyl-4,5,6,7-tetrahydro-2H-indazole. One common method is the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or partially reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include 3-azido-2-methyl-4,5,6,7-tetrahydro-2H-indazole, 3-thio-2-methyl-4,5,6,7-tetrahydro-2H-indazole, and various alkylated derivatives.

Oxidation Reactions: Products include this compound oxides.

Reduction Reactions: Products include 2-methyl-4,5,6,7-tetrahydro-2H-indazole and partially reduced intermediates.

Scientific Research Applications

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole with its analogs:

*Note: Data inferred from structurally similar compounds (e.g., 3c and 5-bromo-2-ethyl-2H-indazole). †Hypothetical shifts based on methyl and bromine environments in analogs.

Key Observations :

- Positional Isomerism : The methyl group’s position (C1 vs. C2) significantly impacts electronic distribution and biological activity. For instance, 3-bromo-1-methyl derivatives () may exhibit different reactivity compared to the 2-methyl analog due to steric and electronic effects.

- Bromine vs. Other Halogens : Chloro-substituted analogs (e.g., 3-chloro-2-(4-chloro-2-fluorophenyl) derivatives) show enhanced herbicidal activity but lower antioxidant capacity compared to brominated compounds .

Antioxidant Activity

- DPPH/ABTS Assays : 3-Methyl-substituted tetrahydroindazoles (e.g., 3a, 3b) exhibit moderate to strong ABTS radical scavenging activity (IC₅₀: 10–50 µM), while brominated analogs like 3c may show reduced activity due to increased steric bulk .

Herbicidal Activity

- Rice Selectivity : Chloro- and fluoro-substituted derivatives (e.g., 3-chloro-2-(4-chloro-2-fluorophenyl) compounds) demonstrate potent herbicidal activity at 16–63 g AI ha⁻¹, with good rice tolerance . Brominated analogs may offer similar selectivity but require field trials for validation.

Antimicrobial and Anti-inflammatory Potential

- Hydrazone Derivatives: Reactions with hydrazine hydrate yield 4-hydrazono-tetrahydroindazoles (e.g., 10a–d), which show promise in antimicrobial and anti-inflammatory applications .

Physicochemical and Spectroscopic Comparison

- Solubility : Methyl and bromine substituents enhance hydrophobicity, reducing aqueous solubility compared to hydroxyl- or carboxyl-substituted analogs (e.g., 3e) .

- Spectroscopy : Bromine’s electronegativity deshields adjacent protons, causing distinct ¹H-NMR shifts (e.g., δ 7.3–8.0 for aromatic protons in 5-bromo-2-ethyl-2H-indazole) .

Biological Activity

3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in various fields such as cancer therapy and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the 3-position of the indazole ring, which influences its reactivity and biological interactions. The presence of the bromine atom enhances its binding affinity to certain biological targets through halogen bonding.

Target Interactions

Indazole derivatives, including this compound, have been shown to interact with various biological targets:

- Cyclooxygenase-2 (COX-2) : This enzyme plays a crucial role in inflammation. The compound inhibits COX-2 activity by binding to its active site, thereby reducing the production of pro-inflammatory mediators such as prostaglandins.

- Kinases : Indazoles can modulate the activity of several kinases involved in cell cycle regulation and apoptosis. For instance, they have been linked to the inhibition of CHK1 and CHK2 kinases .

Biochemical Pathways

The inhibition of COX-2 leads to decreased levels of inflammatory cytokines and mediators. Additionally, the modulation of kinases can affect pathways related to cell proliferation and survival.

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate that this compound inhibits cell growth in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Colon Cancer | <1 |

| Melanoma | <1 |

These results suggest that the compound may induce cell cycle arrest in the G0–G1 phase.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit COX-2. This inhibition results in reduced levels of inflammatory markers such as TNF-alpha and matrix metalloproteinases (MMPs) in a dose-dependent manner.

Case Studies

Several studies have explored the biological effects of indazole derivatives:

- Study on COX Inhibition : A study demonstrated that indazole derivatives significantly inhibited COX-2 activity in vitro. The compound showed a concentration-dependent decrease in PGE2 production in human colon cancer cells.

- Anticancer Activity : Another study evaluated the anticancer effects of various indazole derivatives against different cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxicity against melanoma and colon cancer cells .

Research Applications

This compound is being investigated for various applications:

- Drug Development : Its unique structure makes it a promising candidate for developing new therapeutic agents targeting inflammation and cancer.

- Organic Synthesis : This compound serves as an important building block for synthesizing more complex molecules with potential biological activities.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.